molecular formula C23H17NO4 B12121660 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide

Cat. No.: B12121660
M. Wt: 371.4 g/mol
InChI Key: DBVGPSKONNWBCA-UHFFFAOYSA-N
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Description

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide typically involves the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with biphenyl-2-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide is unique due to the presence of both the chromene and biphenyl-2-ylamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H17NO4

Molecular Weight

371.4 g/mol

IUPAC Name

6-methoxy-2-oxo-N-(2-phenylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C23H17NO4/c1-27-17-11-12-21-16(13-17)14-19(23(26)28-21)22(25)24-20-10-6-5-9-18(20)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,25)

InChI Key

DBVGPSKONNWBCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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